(Thiiran-2-yl)methanesulfonic acid

Description

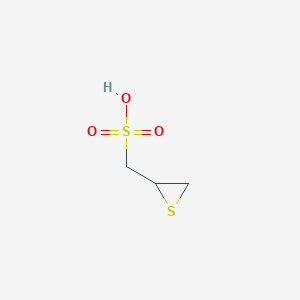

(Thiiran-2-yl)methanesulfonic acid is a sulfur-containing organic compound characterized by a thiirane (episulfide) ring attached to a methanesulfonic acid group. Thiiranes are three-membered cyclic sulfides with high ring strain, making them reactive intermediates in organic synthesis . The methanesulfonic acid moiety contributes strong acidity (pKa ≈ −1.9) and solubility in polar solvents, akin to methanesulfonic acid (CH₃SO₃H, MSA) .

Properties

CAS No. |

116381-62-5 |

|---|---|

Molecular Formula |

C3H6O3S2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

thiiran-2-ylmethanesulfonic acid |

InChI |

InChI=1S/C3H6O3S2/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H,4,5,6) |

InChI Key |

SHOPDKUALBMKJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(S1)CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiiran-2-yl)methanesulfonic acid typically involves the reaction of thiirane with methanesulfonic acid. One common method includes the use of methanesulfonic acid and thionyl chloride. The reaction is carried out in a three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel. Methanesulfonic acid is heated to 95°C, and thionyl chloride is added over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours afterward .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures.

Chemical Reactions Analysis

Types of Reactions

(Thiiran-2-yl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfonates and sulfinates.

Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

(Thiiran-2-yl)methanesulfonic acid has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its reactive thiirane ring.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of (Thiiran-2-yl)methanesulfonic acid involves its interaction with various molecular targets. The thiirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical studies to modify specific amino acid residues and study protein function. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Methanesulfonic Acid (MSA, CH₃SO₃H)

- Structure : Lacks the thiirane ring, featuring a methyl group directly bonded to the sulfonic acid group.

- Acidity : Strong acid (pKa ~ −1.9), fully ionized in water .

- Reactivity: Non-oxidizing, making it a safer catalyst than sulfuric acid in polymerization and esterification reactions .

- Applications : Widely used as a catalyst in organic synthesis (e.g., fluorescein production) and industrial processes due to its stability and low toxicity .

The ring strain may enhance participation in ring-opening reactions, a property absent in MSA .

b) Camphor Sulfonic Acid (CSA)

- Structure : A chiral sulfonic acid derived from camphor.

- Reactivity : Used in asymmetric synthesis, such as cyclization of thiiranes to thietanes without epimerization .

- Applications : Preferred in stereoselective reactions due to its chirality.

Comparison : Unlike CSA, (Thiiran-2-yl)methanesulfonic acid lacks inherent chirality but may facilitate thiirane-specific transformations (e.g., thietane synthesis via ring expansion) .

c) Sulfuric Acid (H₂SO₄)

- Acidity : Stronger acid (pKa ~ −3) but highly oxidizing, leading to side reactions (e.g., dehydration, sulfonation) .

Comparison: The thiiranyl derivative shares MSA’s non-oxidizing nature, offering safer alternatives for acid-catalyzed reactions where sulfuric acid’s oxidative side reactions are problematic .

Physicochemical Properties

Table 1: Key Properties of Sulfonic Acids and Related Compounds

*Properties inferred from structural analogs.

Environmental and Industrial Relevance

- Atmospheric Analogs: Methanesulfonic acid (MSA) and hydroxymethanesulfonic acid (CH₃SO₄H) are atmospheric oxidation products of dimethyl sulfide (DMS) .

- Industrial Use : Likely niche applications in fine chemical synthesis due to its complex structure, contrasting with MSA’s broad industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.